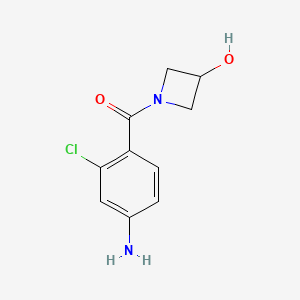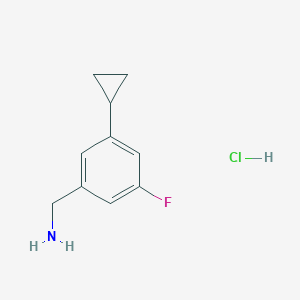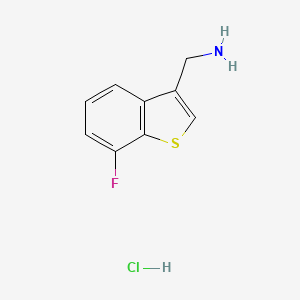![molecular formula C8H11F3O2 B13507971 [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Trifluoromethyl)-2-oxabicyclo[221]heptan-3-yl]methanol is a unique organic compound characterized by its trifluoromethyl group and bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol typically involves the use of advanced organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane]: Similar in structure but lacks the hydroxyl group, affecting its reactivity and applications.
[2-Oxabicyclo[2.2.1]heptane]: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Uniqueness
The presence of both the trifluoromethyl group and the bicyclic structure in [3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol makes it unique. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H11F3O2 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
[3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(4-12)5-1-2-6(3-5)13-7/h5-6,12H,1-4H2 |
Clave InChI |
AAKRVECLNIUZEX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC1C(O2)(CO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13507944.png)




![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)
![1-[(Tert-butoxy)carbonyl]-decahydroquinoline-6-carboxylic acid](/img/structure/B13507924.png)



